molecular formula C14H23NO3 B5251164 2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine

2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine

Cat. No.: B5251164
M. Wt: 253.34 g/mol
InChI Key: GHFQNQSDFBZEOG-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenoxy)-N,N-diethylethanamine is an organic compound that features a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and an ethylamine chain substituted with two ethyl groups

Preparation Methods

The synthesis of 2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine typically involves the reaction of 2,6-dimethoxyphenol with N,N-diethylethanolamine. The reaction is carried out under basic conditions, often using potassium carbonate as a base in a solvent such as dimethylformamide. The reaction proceeds through an O-alkylation mechanism, where the phenol group is alkylated by the ethylamine chain .

Chemical Reactions Analysis

2-(2,6-Dimethoxyphenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like laccases and reducing agents such as hydrogen gas in the presence of a catalyst.

Scientific Research Applications

2-(2,6-Dimethoxyphenoxy)-N,N-diethylethanamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes like laccases, leading to the formation of oxidation products. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

2-(2,6-Dimethoxyphenoxy)-N,N-diethylethanamine can be compared with similar compounds such as:

Properties

IUPAC Name

2-(2,6-dimethoxyphenoxy)-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-15(6-2)10-11-18-14-12(16-3)8-7-9-13(14)17-4/h7-9H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFQNQSDFBZEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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